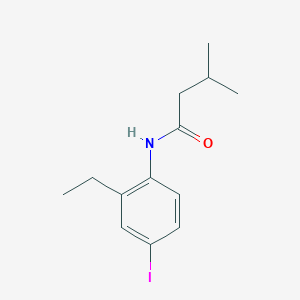
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide, also known as EIMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMBC is a member of the amide family of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide involves the inhibition of various enzymes and receptors in the body. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. By inhibiting PDE5, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide increases cGMP levels, resulting in vasodilation and increased blood flow. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide can induce apoptosis in cancer cells and improve cognitive function.
Biochemical and Physiological Effects
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(2-ethyl-4-iodophenyl)-3-methylbutanamide inhibits the growth of cancer cells and induces apoptosis. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has also been shown to improve cognitive function and have neuroprotective effects in animal models. In cardiovascular diseases, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have vasodilatory effects, resulting in increased blood flow and decreased blood pressure.
実験室実験の利点と制限
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has several advantages and limitations for laboratory experiments. One advantage is its ability to inhibit the activity of PDE5 and HDACs, making it a potential candidate for cancer therapy, neuroprotection, and cardiovascular diseases. However, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has limited solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for N-(2-ethyl-4-iodophenyl)-3-methylbutanamide research. One direction is to study the potential therapeutic applications of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide in human clinical trials. Another direction is to investigate the potential side effects and toxicity of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide in animal models. Additionally, further studies are needed to understand the mechanism of action of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide and its potential interactions with other drugs. Finally, there is a need for the development of more efficient synthesis methods for N-(2-ethyl-4-iodophenyl)-3-methylbutanamide to improve its availability for research purposes.
Conclusion
In conclusion, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications and limitations of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide.
合成法
The synthesis of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide involves the reaction of 2-ethyl-4-iodoaniline with 3-methylbutanoyl chloride in the presence of a base. The reaction results in the formation of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide as a white crystalline solid with a melting point of 105-107°C.
科学的研究の応用
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurology, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
特性
分子式 |
C13H18INO |
|---|---|
分子量 |
331.19 g/mol |
IUPAC名 |
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18INO/c1-4-10-8-11(14)5-6-12(10)15-13(16)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16) |
InChIキー |
OWFDEEMATJIIIJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
正規SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)





![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)

![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)

![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)